D-Panthenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74561-18-5 | |
| Record name | Panthenol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074561185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PANTHENOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U633D4Z7JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Research Methodologies and Analytical Techniques for D Panthenol
Microarray Analysis (e.g., Affymetrix® GeneChip)
Microarray analysis, particularly using platforms like Affymetrix® GeneChip, is a powerful tool for simultaneously assessing the expression levels of thousands of genes. This high-throughput technique allows researchers to generate comprehensive gene expression profiles, providing insights into the molecular mechanisms underlying this compound's effects.
Studies have utilized microarray analysis to investigate this compound's impact on gene expression in various biological contexts. For instance, in vivo studies examining wound healing have employed Affymetrix® GeneChip analysis to profile the gene expression changes in skin biopsies treated with dexpanthenol (B1670349) (this compound). These analyses identified the upregulation of genes such as IL-6, IL-1β, CYP1B1, CXCL1, CCL18, and KAP 4–2, while also noting the downregulation of psorasin mRNA and protein expression karger.comresearchgate.net. These findings correlate with in vitro data on dermal fibroblasts, suggesting a broad molecular response to this compound treatment karger.comresearchgate.net.
Another application has been in the context of hair follicle cells, where comparative mRNA microarray analysis indicated superior extracellular matrix (ECM) production and cellular functionality in 3D hair follicle mimetic tissues treated with this compound, alongside other compounds nih.gov. This technique allows for the identification of key pathways and genes modulated by this compound, contributing to a deeper understanding of its biological activities.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) serves as a crucial validation tool for findings obtained from microarray analyses, as well as a direct method for quantifying specific gene expression changes. It offers high sensitivity and specificity in measuring mRNA levels.
qRT-PCR has been employed to confirm the differential gene expression observed in microarray studies. For example, the upregulation of keratin-associated protein 4–12 (KAP 4–12) and the downregulation of psorasin mRNA, initially identified via Affymetrix® GeneChip analysis in dexpanthenol-treated skin, were subsequently validated using qRT-PCR karger.com. Similarly, the decrease in TGF-β1 mRNA expression in human dermal papilla cells (hDPCs) treated with this compound was confirmed through qRT-PCR nih.gov.
Immunostaining and Immunohistochemistry for Protein Expression
Immunostaining and immunohistochemistry are indispensable techniques for visualizing and localizing specific proteins within cellular or tissue structures, thereby providing insights into protein expression levels and distribution patterns in response to this compound.
Research investigating this compound's effects on hair follicle cells has utilized immunocytochemistry to assess protein expression. These studies revealed that this compound concentration-dependently up-regulated the protein expressions of β-catenin and versican in cultured human dermal papilla cells (hDPCs) nih.govresearchgate.net. Furthermore, immunocytochemistry demonstrated that this compound decreased the protein level of TGF-β1 in a concentration-dependent manner nih.govresearchgate.net. The protein level of VEGF was also evaluated and found to be stimulated by this compound treatment in hDPCs, as visualized through immunocytochemistry nih.govresearchgate.net. In reconstructed human epidermis models, immunohistochemistry staining of Ki67, a cell proliferation marker, indicated that this compound mitigated the detrimental impact of an inflammatory cocktail on tissue integrity and cell proliferation researchgate.net.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling encompass a range of techniques that utilize mathematical models and computer simulations to predict molecular behavior, chemical properties, and reaction mechanisms. These methods allow for the virtual characterization of compounds and their interactions, reducing the need for extensive physical experimentation.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to model the behavior of molecules over time by calculating the forces between atoms and integrating Newton's equations of motion. This technique is vital for understanding intermolecular interactions, solvation dynamics, and structural organization in this compound-containing systems.
Studies have used MD simulations to investigate the interactions of this compound with water molecules, aiming to understand water structuring and the nature of interactions in {this compound + H2O} mixtures researchgate.netiaea.org. These simulations, alongside radial distribution functions (RDFs), revealed that the hydroxyl groups of this compound are responsible for forming cavities that incorporate water molecules, indicating a structure-making property researchgate.netiaea.org. MD simulations have also been used to evaluate intermolecular interactions between drugs and polymers in amorphous solid dispersions, providing insights into formulation stability and dynamics dovepress.com. Furthermore, MD simulations are a key tool for studying solvent effects on catalysis and protein structure osti.govnih.gov.
Theoretical Studies of Chemical Reactivity and Biological Pathways
Theoretical studies, often employing quantum chemistry methods, can elucidate the chemical reactivity of molecules and their involvement in biological pathways. These approaches provide a deeper understanding of reaction mechanisms and metabolic processes.
While direct studies on this compound's chemical reactivity using theoretical methods were not extensively detailed in the provided search results, the broader field of computational chemistry, which includes theoretical studies of chemical reactivity and biological pathways, is crucial for understanding this compound's role as a precursor to pantothenic acid and its subsequent conversion to Acetyl Coenzyme-A within cellular metabolism dsm.com. Computational tools and pathway databases like PANTHER Pathway are used to analyze gene expression data and understand complex biological networks nih.gov. Theoretical studies can also predict reactive sites and understand reactivity patterns of atoms within compounds researchgate.net.
Analysis of Radial Distribution Functions for Solvent Structuring
Radial Distribution Functions (RDFs) are statistical measures used in computational simulations to describe the spatial arrangement of atoms or molecules relative to a reference atom or molecule. In the context of this compound, RDF analysis, often coupled with MD simulations, helps to understand how this compound influences the structure of its surrounding solvent.
As mentioned in section 1.4.1, RDFs have been applied in conjunction with MD simulations to study the interactions between this compound and water molecules researchgate.netiaea.org. These analyses help to characterize the structural organization of water in the presence of this compound, revealing how its hydroxyl groups contribute to water structuring and the formation of cavities, thereby elucidating its solvation behavior researchgate.netiaea.org.
Compound List:
this compound (Dexpanthenol)
Pantothenic Acid (Vitamin B5)
β-catenin
Versican
TGF-β1
VEGF
VEGFR
Ki67
Caspase 3/9
p21/p16
ALP (Alkaline Phosphatase)
IL-6
IL-1β
CYP1B1
CXCL1
CCL18
KAP 4–2 (Keratin-associated protein 4–12)
Psorasin (S100 calcium-binding protein A7A)
HMOX-1 (Heme oxygenase 1)
HO1 (Heat Shock Protein beta-1)
FACL4
GAPDH
OPA1
Calnexin
Lamin A/C
Lamin B1
LAMP1
LAMP2
LAMP2a
METTL3
NQO1
RBM3
Synaptophysin
Laminin beta 1
BrdU
BrdU Antibody
Calnexin Antibody
Lamin A/C Antibody
Lamin B1 Antibody
LAMP1 Antibody
LAMP2 Antibody
LAMP2a Antibody
METTL3 Antibody
NQO1 Antibody
RBM3 Antibody
Synaptophysin Antibody
Laminin beta 1 Antibody
Heme Oxygenase 1 Antibody
Ki67 Antibody
Asparagine Synthetase Antibody
BNSP Antibody
FACL4 Antibody
Alkaline Phosphatase Antibody
BrdU Antibody
Calnexin Antibody
Lamin A/C Antibody
Lamin B1 Antibody
LAMP1 Antibody
LAMP2 Antibody
LAMP2a Antibody
METTL3 Antibody
NQO1 Antibody
RBM3 Antibody
Synaptophysin Antibody
Laminin beta 1 Antibody
Heme Oxygenase 1 Antibody
Ki67 Antibody
Asparagine Synthetase Antibody
Rhabdomyolysis
Coenzyme A (CoA)
Acetyl Coenzyme-A (Acetyl CoA)
N-acetylcysteine
S-glutathionylated proteins
Mitochondria
Krebs cycle enzymes
Creatine Kinase (CK)
Lactate Dehydrogenase (LDH)
Myoglobinuria
Creatinine
BUN
Pantetheinase
Nicotinamide Adenine Dinucleotide (NAD)
Filaggrin
Loricrin
Involucrin
Peroxisomal proliferator activated receptor-alpha
Prostaglandin E2 (PGE2)
Interleukin-6 (IL-6)
Thymic stromal lymphopoietin
Niacinamide (NAM)
Palmitoylethanolamide (PEA)
Histidine
Salicin
Kojic Acid
3-hydroxyb
3-O-ethyl ascorbic acid
dl-α-Tocopheryl acetate (B1210297)
L-ascorbic acid
Caffeine
Polyethelene Glycol (PEG)
RTV
PLX
Wolbachia
Wolbachia surface protein (WSP)
Phenol
Phenolate
L-serine
Biochemical and Metabolic Pathways of D Panthenol
Regulation of Coenzyme A Pool Dynamics
Intracellular and Extracellular Coenzyme A Degradation Pathways
The cellular concentration of Coenzyme A (CoA) is tightly regulated through a balance between its synthesis and degradation rug.nlresearchgate.net. CoA degradation pathways are essential for maintaining the turnover of this vital cofactor and ensuring metabolic flexibility researchgate.net.
Extracellularly, the degradation of CoA involves the enzyme pantetheinase, which hydrolyzes pantetheine (B1680023) (a component of CoA) into cysteamine (B1669678) and pantothenate. This process releases pantothenate into circulation, making it available for cellular uptake and subsequent de novo CoA synthesis researchgate.net. Intracellular CoA degradation is carried out by specific mitochondrial and peroxisomal Nudix hydrolases researchgate.net. Additionally, CoA can undergo direct degradation to 4'-phosphopantetheine (B1211885) during periods of abrupt metabolic change nih.gov.
D-Panthenol's interaction with these degradation pathways is primarily indirect. By serving as a precursor for pantothenic acid and thereby supporting CoA synthesis, this compound contributes to maintaining or increasing cellular CoA levels medchemexpress.commdpi.com. This replenished CoA pool is then subject to the continuous processes of synthesis and degradation, ensuring its dynamic turnover and availability for critical metabolic functions rug.nlresearchgate.net.
Interactions with the Glutathione (B108866) System and Cellular Redox Homeostasis
This compound plays a significant role in modulating cellular redox balance and protecting against oxidative damage by interacting with the glutathione system researchgate.netmdpi.comsigmaaldrich.comnih.govnih.govresearchgate.netnih.gov.
The glutathione system, comprising reduced glutathione (GSH) and oxidized glutathione (GSSG), is a primary endogenous antioxidant defense mechanism crucial for maintaining cellular redox homeostasis mdpi.com. Oxidative stress disrupts this balance, typically leading to a decrease in the GSH/GSSG ratio, indicating a shift towards a more oxidized cellular environment researchgate.netmdpi.comnih.govnih.govmdpi.com.
Research has demonstrated that this compound contributes to the normalization of the glutathione system's redox potential researchgate.netmdpi.comnih.govnih.gov. Studies have shown that under conditions of oxidative stress, this compound can counteract the shift towards an oxidized glutathione state, thereby helping to restore the cellular redox balance mdpi.comnih.gov. For instance, in brain mitochondria subjected to oxidative damage, this compound treatment was observed to normalize the redox potential of the glutathione system researchgate.netmdpi.comnih.gov. This action helps preserve thiol-disulfide homeostasis, which is vital for protecting cellular macromolecules from oxidative injury researchgate.netmdpi.comnih.govnih.gov.
Table 1: Modulation of Glutathione System Redox Potential by this compound Under Oxidative Stress
| Condition | GSH/GSSG Ratio | Effect of this compound | Reference |
| Oxidative Stress (e.g., tBHP, FeSO₄) | Decreased | Restores/Normalizes (reduces shift to oxidized state) | researchgate.netmdpi.comnih.govnih.gov |
| Oxidative Stress + this compound | Increased | Partially restores towards control values (may not reach control) | mdpi.com |
Protein glutathionylation is a post-translational modification where glutathione is covalently attached to cysteine residues in proteins. This process is a significant marker of oxidative stress and can alter protein function, cellular signaling pathways, and contribute to cellular damage researchgate.netmdpi.comnih.govnih.gov.
This compound has been shown to effectively attenuate protein glutathionylation researchgate.netmdpi.comsigmaaldrich.comnih.govnih.govnih.govmdpi.comdntb.gov.ua. Studies investigating brain mitochondria exposed to oxidative stress reported a reduction in the levels of S-glutathionylated proteins following this compound treatment researchgate.netmdpi.comnih.govnih.gov. Similarly, in models of rhabdomyolysis-induced kidney injury, this compound administration led to a decrease in protein glutathionylation within renal tissues nih.govmdpi.com. While this compound reduces the extent of protein glutathionylation, research indicates that it may not always fully restore these levels to those observed in unstressed control conditions mdpi.com.
Table 2: Attenuation of Protein Glutathionylation by this compound Under Oxidative Stress
| Condition | Level of S-Glutathionylated Proteins | Effect of this compound | Reference |
| Oxidative Stress | Increased | Decreases/Attenuates | researchgate.netmdpi.comsigmaaldrich.comnih.govnih.govnih.govmdpi.comdntb.gov.ua |
| Oxidative Stress + this compound | Decreased | Does not always bring to control values | mdpi.com |
Compound List:
this compound (Dexpanthenol, Provitamin B5)
Pantothenic Acid (Vitamin B5)
Coenzyme A (CoA)
Acetyl-CoA
Succinyl-CoA
Malonyl-CoA
3-hydroxy-3-methylglutaryl (HMG)-CoA
Pantetheine
4'-Phosphopantothenate
4'-Phosphopantetheine
Glutathione (GSH)
Oxidized Glutathione (GSSG)
N-Acetylcysteine (NAC)
Cysteamine
Reactive Oxygen Species (ROS)
Tert-butyl hydroperoxide (tBHP)
Iron(II) sulfate (B86663) (FeSO₄)
Protein Disulfides
Cellular and Molecular Mechanisms of D Panthenol Action
Effects on Cell Proliferation and Viability
D-Panthenol actively stimulates the proliferation and enhances the viability of key cells within the skin and hair follicles. This proliferative effect is fundamental to its role in tissue repair and hair growth.
Stimulation of Dermal Fibroblast Proliferation
This compound has been observed to activate the proliferation of dermal fibroblasts, which are crucial for the wound healing process. nih.gov Studies have shown that dexpanthenol (B1670349) initiates the proliferation of cells involved in wound healing and re-epithelialization. cabidigitallibrary.org In-vitro investigations have demonstrated that this compound activates fibroblast proliferation, contributing to more elastic and solid tissue regeneration. nih.gov Furthermore, research on human dermal fibroblasts has revealed that dexpanthenol enhances wound healing by activating proliferation and increasing intracellular protein synthesis. cabidigitallibrary.org
Enhancement of Hair Follicle Cell Viability and Proliferation (e.g., Ki67 expression)
In cultured human hair follicle cells, including dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs), this compound has been shown to enhance cell viability and proliferation. nih.govdntb.gov.ua A key indicator of this proliferative activity is the increased expression of Ki67, a cellular marker for proliferation. nih.govresearchgate.net Studies have demonstrated that treatment with this compound leads to a significant increase in Ki67 positive cells in a concentration-dependent manner. nih.gov For instance, one study found that this compound stimulated the growth of hDPCs, with a maximal growth increment of approximately 30% at a 2.5 mM concentration. nih.gov
| Cell Type | Marker | Effect of this compound | Reference |
| Human Dermal Papilla Cells (hDPCs) | Ki67 | Increased | nih.govresearchgate.net |
| Human Outer Root Sheath Cells (hORSCs) | Cell Viability | Enhanced | nih.govdntb.gov.ua |
Promotion of Keratinocyte Proliferation
D-pantothenic acid, the metabolic product of this compound, plays a role in controlling keratinocyte proliferation and differentiation. fishersci.se Research suggests that pantothenic acid may promote the proliferation of keratinocytes by encouraging the generation of keratinocyte growth factor. cabidigitallibrary.org This is a critical aspect of re-epithelialization during the wound healing process. cabidigitallibrary.org
Regulation of Cellular Senescence and Apoptosis Pathways
Beyond promoting cell growth, this compound also plays a crucial role in regulating cellular pathways that lead to cell aging (senescence) and programmed cell death (apoptosis).
Reduction of Senescence Markers (e.g., p21, p16)
Cellular senescence is a state of irreversible cell cycle arrest, and markers like p21 and p16 are key regulators of this process. mdpi.comfrontiersin.org this compound has been found to significantly reduce the expression of these senescence markers in human hair follicle cells. nih.govresearchgate.net In both cultured human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs), this compound treatment led to a down-regulation of the mRNA expression of p21 and p16. nih.govnih.gov This reduction in senescence markers suggests that this compound can help in preventing the aging of hair follicles. nih.gov
| Cell Type | Senescence Marker | Effect of this compound | Reference |
| Human Dermal Papilla Cells (hDPCs) | p21, p16 | Reduced mRNA and protein levels | nih.govresearchgate.net |
| Human Outer Root Sheath Cells (hORSCs) | p21, p16 | Reduced mRNA expression | nih.govnih.gov |
Suppression of Apoptotic Markers (e.g., Caspase3, Caspase9)
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and is mediated by a cascade of enzymes including Caspase-9 (an initiator caspase) and Caspase-3 (an executioner caspase). assaygenie.commdpi.com Research has shown that this compound can suppress apoptosis in hair follicle cells. nih.gov Treatment with this compound significantly reduced the mRNA expression of Caspase-3 and Caspase-9 in cultured human dermal papilla cells (hDPCs) by approximately 20% compared to the control. nih.gov This anti-apoptotic effect contributes to the increased cell viability and the elongation of the anagen (growth) phase of the hair follicle. nih.govnih.gov
| Cell Type | Apoptotic Marker | Effect of this compound | Reference |
| Human Dermal Papilla Cells (hDPCs) | Caspase-3, Caspase-9 | Reduced mRNA expression | nih.gov |
Modulation of Gene Expression Profiles
This compound has been shown to significantly modulate the expression of various genes involved in critical biological processes, including the hair growth cycle and skin wound healing. karger.comnih.gov
Upregulation of Anagen-Inducing Factors in Hair Follicle Cells
This compound promotes the anagen (growth) phase of the hair cycle by upregulating key anagen-inducing factors in human hair follicle dermal papilla cells (hDPCs). nih.govresearchgate.net Studies have demonstrated that this compound treatment stimulates the expression of Alkaline Phosphatase (ALP), β-catenin, and Versican. nih.govresearchgate.net
Alkaline Phosphatase (ALP): A well-established marker for the anagen phase in dermal papilla cells, ALP activity and its mRNA expression are significantly increased by this compound. nih.gov This upregulation is associated with the activation of the Wnt/β-catenin pathway. nih.gov
β-catenin: A crucial signaling molecule, β-catenin is highly expressed during the anagen phase. nih.gov this compound treatment has been shown to upregulate the protein expression of β-catenin in a concentration-dependent manner, promoting the initiation and elongation of the anagen phase. nih.govnih.govmdpi.com
Versican: This large proteoglycan is another important anagen marker in dermal papilla. This compound elevates both the protein and mRNA levels of versican, contributing to the maintenance of the anagen phase. nih.gov
Table 1: Effect of this compound on Anagen-Inducing Factors in Hair Follicle Cells
| Factor | Effect of this compound | Significance in Hair Follicle |
|---|---|---|
| Alkaline Phosphatase (ALP) | Upregulation of activity and mRNA expression nih.gov | Marker for anagen phase, regulated by Wnt/β-catenin signaling nih.gov |
| β-catenin | Upregulation of protein expression nih.govresearchgate.net | Promotes anagen induction and duration nih.govmdpi.com |
| Versican | Upregulation of protein and mRNA expression nih.gov | Anagen marker in dermal papilla, contributes to anagen maintenance nih.gov |
Downregulation of Catagen-Inducing Factors
In addition to promoting the anagen phase, this compound helps to delay the catagen (regression) phase of the hair cycle by downregulating factors that induce it. nih.govresearchgate.net A key factor in this process is Transforming Growth Factor-β1 (TGF-β1). nih.govresearchgate.net
Transforming Growth Factor-β1 (TGF-β1): This signaling protein is known to stimulate the entry of the hair follicle into the catagen phase. nih.gov Research has shown that this compound significantly reduces both the mRNA and protein expression of TGF-β1 in human dermal papilla cells. nih.govresearchgate.net This inhibitory effect on TGF-β1 is a key mechanism by which this compound helps to prolong the anagen phase and prevent premature hair loss. nih.gov
Regulation of Angiogenic Factors
Proper blood supply is crucial for hair follicle function and growth. This compound influences angiogenesis, the formation of new blood vessels, by regulating the expression of key angiogenic factors. nih.govresearchgate.net
Vascular Endothelial Growth Factor (VEGF): This factor is vital for activating peripheral blood vessels around the hair follicle. nih.govresearchgate.net this compound treatment has been found to upregulate the expression of VEGF in both human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs). nih.govresearchgate.netreddit.com
Vascular Endothelial Growth Factor Receptor (VEGFR): For VEGF to exert its effects, it must bind to its receptor. This compound has been shown to upregulate the expression of VEGFR in cultured hORSCs, further enhancing the pro-angiogenic environment of the hair follicle. nih.govresearchgate.netreddit.com
Gene Expression in Skin Wound Healing Models
This compound has been observed to facilitate the wound healing process by modulating the expression of a variety of genes in skin models. karger.comnih.govnih.gov In vivo studies on injured human skin have demonstrated that topical application of dexpanthenol leads to the upregulation of several key genes involved in the inflammatory and proliferative phases of wound healing. karger.comnih.govresearchgate.net
These include:
Interleukin-6 (IL-6) and Interleukin-1β (IL-1β): These pro-inflammatory cytokines are crucial for initiating the healing cascade. karger.comcabidigitallibrary.org Dexpanthenol treatment has been shown to increase the mRNA levels of both IL-6 and IL-1β. karger.comresearchgate.netresearchgate.net
CYP1B1: This enzyme is involved in the metabolism of various compounds and has been implicated in wound healing processes. karger.comresearchgate.net
CXCL1 and CCL18: These chemokines play a role in recruiting immune cells to the site of injury. karger.comresearchgate.net
KAP 4-2: Keratin-associated proteins are important for the structural integrity of the epidermis. karger.comnih.gov
Conversely, dexpanthenol treatment has been associated with the downregulation of psoriasin (S100A7), a protein found in acute and chronic wounds. karger.comkutalin.com
Table 2: Modulation of Gene Expression by this compound in Skin Wound Healing
| Gene | Effect of this compound | Function in Wound Healing |
|---|---|---|
| IL-6 | Upregulation karger.comresearchgate.netcabidigitallibrary.org | Pro-inflammatory cytokine, initiates healing cabidigitallibrary.org |
| IL-1β | Upregulation karger.comresearchgate.net | Pro-inflammatory cytokine karger.com |
| CYP1B1 | Upregulation karger.comresearchgate.net | Involved in cellular metabolism karger.com |
| CXCL1 | Upregulation karger.comresearchgate.net | Chemokine, recruits immune cells karger.com |
| CCL18 | Upregulation karger.comresearchgate.net | Chemokine, recruits immune cells karger.com |
| KAP 4-2 | Upregulation karger.comnih.gov | Keratin-associated protein, structural integrity karger.comnih.gov |
| Psoriasin (S100A7) | Downregulation karger.comkutalin.com | Protein present in acute and chronic wounds kutalin.com |
Mitochondrial Function and Energy Metabolism Modulation
This compound plays a significant role in supporting cellular energy production by influencing mitochondrial function. researchgate.netmdpi.comnih.gov
Recovery of Mitochondrial Energy Metabolism
As a precursor to Coenzyme A, this compound is integral to mitochondrial energy metabolism. mdpi.comnih.gov CoA is essential for the Krebs cycle and the metabolism of carbohydrates and fatty acids. researchgate.netmdpi.comnih.gov Studies have shown that panthenol can contribute to the protection of mitochondria by helping to restore energy metabolism. researchgate.netmdpi.comnih.gov This includes the restoration of the activity of enzymes involved in mitochondrial energy metabolism. researchgate.netnih.govnih.gov In instances of oxidative stress, which can inhibit energy metabolism in mitochondria, panthenol has been shown to significantly contribute to the recovery of the activity of key enzymes. nih.govnih.govmdpi.com
Activity of Krebs Cycle Enzymes
This compound, as a precursor to pantothenic acid (Vitamin B5), plays a crucial role in cellular energy metabolism through its involvement in the synthesis of Coenzyme A (CoA). ulprospector.comatamanchemicals.comatamanchemicals.com CoA is an essential cofactor for numerous biochemical reactions, including the Krebs cycle (also known as the citric acid cycle), which is a central pathway for energy production in the form of ATP. ulprospector.comatamanchemicals.comatamanchemicals.com
The primary function of acetyl-CoA, derived from pantothenic acid, is to introduce activated acetic acid into the Krebs cycle, thereby initiating a series of reactions that generate energy, carbon dioxide, and water. ulprospector.comatamanchemicals.comatamanchemicals.com Research has demonstrated that this compound administration can positively influence the activity of key enzymes within this cycle, particularly under conditions of cellular stress.
In a study on rhabdomyolysis-induced acute kidney injury in rats, a notable decrease in the activity of several Krebs cycle enzymes was observed in the affected kidney tissue. nih.gov The administration of this compound was found to alleviate this suppression. nih.gov The beneficial effects of this compound were associated with an increase in the total levels of coenzyme A, which in turn supports the activity of these enzymes. nih.govresearchgate.net A decrease in total CoA levels is linked to a reduction in the activity of Krebs cycle enzymes. nih.gov The mechanisms for this improvement include the normalization of mitochondrial metabolism. nih.gov
| Enzyme Group | Observation in Pathological State | Effect of this compound Administration |
| Krebs Cycle Enzymes | Decreased activity in kidneys of animals with rhabdomyolysis. nih.gov | Increased activity, associated with elevated Coenzyme A levels. nih.gov |
| Aconitase | Inhibition of activity noted, potentially due to increased free iron and/or nitric oxide. nih.gov | This compound helps to normalize mitochondrial metabolism, which can influence enzyme activity. nih.gov |
Impact on Oxidative Stress Markers (e.g., lipid peroxidation)
This compound exhibits significant antioxidant properties, primarily through the inhibition of lipid peroxidation and the modulation of the cellular redox state. nih.govresearchgate.net Lipid peroxidation is a key marker of oxidative stress, a process where free radicals attack lipids in cell membranes, leading to cellular damage.
Research has consistently shown that this compound can reduce lipid peroxidation both in vivo and in vitro. nih.govresearchgate.net In models of rhabdomyolysis-induced acute kidney injury, the administration of this compound alleviated the increased levels of lipid peroxidation products in kidney tissue. nih.govresearchgate.net This protective effect is one of the key mechanisms behind its nephroprotective action. nih.govmedchemexpress.com
In vitro studies using isolated brain mitochondria have further elucidated these mechanisms. When oxidative stress was induced using agents like tert-butyl hydroperoxide (tBHP) or iron sulfate (B86663) (FeSO₄), this compound demonstrated a protective effect. mdpi.com It was found to inhibit lipid peroxidation, improve mitochondrial metabolism, and restore the redox potential of the glutathione (B108866) system. medchemexpress.commdpi.com The proposed mechanism for this is that this compound, being a lipophilic compound, has a stabilizing effect on membrane phospholipids. mdpi.com Additionally, the alcohol hydroxyl group in its structure may act as a radical scavenger. mdpi.com
A novel compound, panthenol citrate (B86180) (PC), has been shown to have even more potent antioxidative effects. acs.org It effectively chelates iron ions and scavenges superoxide (B77818) radicals, leading to a significant reduction in lipid peroxidation—reportedly a 5-fold reduction compared to negative controls. acs.org
| Oxidative Stress Marker | Inducing Agent/Condition | Effect of this compound | Research Model |
| Lipid Peroxidation Products | Rhabdomyolysis | Alleviated increased levels in kidney tissue. nih.govresearchgate.net | In vivo (rats) |
| Lipid Peroxidation | tert-butyl hydroperoxide (tBHP) and Iron Sulfate (FeSO₄) | Inhibited lipid peroxidation and improved mitochondrial metabolism. medchemexpress.commdpi.com | In vitro (isolated brain mitochondria) |
| Lipid Peroxidation | UV Radiation | Panthenol Citrate (PC) demonstrated a 5-fold reduction compared to negative controls. acs.org | Ex vivo (human skin organ model) |
| Superoxide Dismutase (SOD) Activity | Rhabdomyolysis | Limited SOD activity as part of enhancing tolerance to oxidative damage. medchemexpress.com | In vivo (mice) |
Biological Interactions and Tissue Specific Effects in Pre Clinical Models
Nephroprotective Mechanisms in Acute Kidney Injury Models
D-Panthenol, a precursor of coenzyme A, has demonstrated significant nephroprotective effects in pre-clinical models of acute kidney injury (AKI), particularly in rhabdomyolysis-induced AKI. nih.govnih.gov The underlying mechanisms for this protection are multifaceted, involving the mitigation of oxidative stress, restoration of mitochondrial function, and modulation of critical signaling pathways. nih.govmdpi.com In a rat model where rhabdomyolysis was induced by glycerol (B35011) injection, the administration of this compound was found to improve kidney morphology and decrease markers of AKI. nih.gov
One of the primary mechanisms of this compound's protective action in the kidneys is its ability to counteract oxidative stress. nih.gov In models of rhabdomyolysis-induced AKI, signs of significant oxidative stress in the kidney tissue were observed, including increased levels of lipid peroxidation products. nih.gov The administration of this compound was shown to significantly alleviate these effects. nih.gov It is considered to exhibit antioxidant properties, particularly through the inhibition of lipid peroxidation. nih.gov
Research findings indicate that in rhabdomyolysis, the release and subsequent oxidation of myoglobin (B1173299) can release iron ions, which may trigger lipid peroxidation in the kidneys. nih.gov this compound administration significantly reduced the level of lipid peroxidation products in renal tissue following rhabdomyolysis. nih.gov Furthermore, the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase were found to be alleviated by this compound treatment in the damaged kidney tissue. nih.gov
Table 1: Effect of this compound on Oxidative Stress Markers in Renal Tissue of Rhabdomyolysis-Induced AKI Model
| Marker | Observation in AKI Group | Effect of this compound Administration |
|---|---|---|
| Lipid Peroxidation Products (TBARS) | Increased by 1.5 times nih.gov | Significantly reduced levels nih.gov |
| Nitrite/Nitrate Metabolites | Increased by 1.5 times nih.gov | No significant change reported nih.gov |
| Superoxide Dismutase (SOD) Activity | Altered activity nih.gov | Alleviated the change in activity nih.gov |
| Catalase Activity | Altered activity nih.gov | Alleviated the change in activity nih.gov |
| Glutathione Peroxidase Activity | Altered activity nih.gov | Alleviated the change in activity nih.gov |
Mitochondrial dysfunction is a critical factor in the pathogenesis of AKI, characterized by decreased respiratory control, uncoupling of oxidative phosphorylation, and oxidative damage. nih.gov this compound has been shown to protect mitochondria by restoring energy metabolism. nih.govresearchgate.net As a derivative of pantothenic acid, this compound is actively metabolized in tissues and is involved in the biosynthesis of coenzyme A (CoA), a vital component of mitochondrial function and energy production. nih.gov
Studies have demonstrated that the beneficial effects of this compound are associated with an increase in total coenzyme A levels and the activity of Krebs cycle enzymes. nih.govnih.gov By improving mitochondrial metabolism and energy production, this compound helps preserve the function of renal cells under the stress of acute injury. nih.govresearchgate.net
This compound plays a crucial role in modulating the glutathione redox system, which is essential for protecting kidney tissue from damage. mdpi.comdntb.gov.ua In AKI models, oxidative challenges lead to a depletion of reduced glutathione (GSH) and an increase in protein disulfides. nih.gov this compound administration was found to restore the level of reduced glutathione in renal tissue. mdpi.com
Neuroprotective Mechanisms in Brain Pathologies
This compound and other precursors of coenzyme A biosynthesis have shown significant neuroprotective activity in various experimental models of neurodegeneration and brain injury. nih.govresearchgate.net These compounds act as effective modulators of the thiol–disulfide system, enhancing the antioxidant capacity of nervous tissue. nih.gov
In vivo studies have provided evidence for the neuroprotective properties of this compound in the context of ischemic brain injury. researchgate.net In a rat model of middle cerebral artery occlusion (MCAO), a common model for studying stroke and ischemia-reperfusion injury, the administration of this compound significantly ameliorated the resulting neurological deficit. researchgate.net
The treatment was also observed to reduce the amount of cortical damage induced by the ischemic event. researchgate.net These findings represent initial in vivo evidence suggesting that this compound has a potential role in protecting brain tissue from the damaging effects of ischemia and reperfusion. researchgate.net The mechanisms underlying this protection are thought to involve the reduction of oxidative stress, a key contributor to neuronal damage in reperfusion injury. j-stroke.org
A critical aspect of this compound's neuroprotective effect is its ability to stabilize the glutathione pool within brain structures, such as the hippocampus. nih.govorscience.ru The glutathione system in brain mitochondria is vital for maintaining redox balance and thiol–disulfide homeostasis, which are often disrupted in neurodegenerative conditions. nih.govmdpi.com
Even though the concentration of glutathione in nervous tissue is significantly higher than that of CoA, the administration of pantothenic acid derivatives like this compound has been found to stabilize the glutathione system during oxidative stress. nih.gov In vitro studies using brain mitochondria subjected to oxidative stress showed that this compound treatment led to the restoration of the redox potential of the glutathione system. nih.govresearchgate.net It promotes the inhibition of lipid peroxidation, improves energy metabolism, and decreases the levels of S-glutathionylated proteins in brain mitochondria. nih.govresearchgate.net
Table 2: Effect of this compound on Glutathione System in Brain Mitochondria under Oxidative Stress
| Parameter | Condition | Effect of this compound (PL) Treatment |
|---|---|---|
| Reduced Glutathione (GSH) | Oxidative Stress (tBHP) | Increased GSH levels toward control values researchgate.net |
| Oxidized Glutathione (GSSG) | Oxidative Stress (tBHP) | Decreased GSSG levels toward control values researchgate.net |
| GSH/GSSG Ratio | Oxidative Stress (tBHP) | Restored the ratio toward control levels researchgate.net |
| S-glutathionylated Proteins | Oxidative Stress | Decreased the level of modified proteins nih.govresearchgate.net |
| Lipid Peroxidation (TBARS) | Oxidative Stress (FeSO₄) | Inhibited lipid peroxidation mdpi.com |
Attenuation of Lipoperoxide Activation in Brain Homogenates
This compound, a precursor to coenzyme A, has demonstrated neuroprotective properties by mitigating oxidative stress in brain tissue. nih.govnih.gov In in vitro studies using brain mitochondria, this compound has been shown to inhibit lipid peroxidation, a key process in cellular damage initiated by oxidative stress. mdpi.commedchemexpress.com This protective effect is attributed to its ability to stabilize the glutathione system and reduce free radical oxidation.
Research indicates that this compound can restore the activity of crucial mitochondrial enzymes involved in energy metabolism, which are often inhibited during oxidative stress. nih.govresearchgate.net Specifically, in models where oxidative stress was induced by agents like tert-butyl hydroperoxide (tBHP) or ferrous sulfate (B86663) (FeSO4), this compound treatment led to a significant recovery in the activity of enzymes such as succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov This restoration of enzymatic function contributes to improved mitochondrial metabolism and a decrease in the levels of S-glutathionylated proteins, which are markers of oxidative damage. nih.govmdpi.com
Furthermore, the protective effects of this compound against lipoperoxide activation are enhanced when used in combination with other compounds like succinate and N-acetylcysteine (NAC). nih.govmdpi.com Succinate provides an alternative substrate for mitochondrial respiration, while NAC is a precursor for glutathione synthesis, thus augmenting the antioxidant capacity of the brain tissue. mdpi.com These findings suggest that this compound plays a significant role in protecting neural tissue from oxidative damage by attenuating lipid peroxidation and supporting mitochondrial function. nih.gov
Effects on Hair Follicle Cycle and Growth Promotion in vitro
This compound has been investigated for its potential to promote hair growth by influencing the hair follicle cycle in in vitro models. nih.govdntb.gov.ua Studies on human hair follicle dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) have shown that this compound can enhance cell viability and proliferation. researchgate.net
Anagen Phase Elongation Mechanisms
The anagen phase is the active growth phase of the hair follicle. This compound appears to prolong this phase through several mechanisms. In vitro studies have demonstrated that this compound treatment increases the expression of anagen markers in cultured hDPCs. nih.govresearchgate.net For instance, it has been shown to increase the activity of alkaline phosphatase, a well-known marker for the anagen phase. typology.com
Furthermore, this compound has been found to up-regulate the expression of Vascular Endothelial Growth Factor (VEGF) in both hDPCs and hORSCs. nih.govdntb.gov.ua VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to the growing hair follicle. typology.com By stimulating VEGF and its receptor, this compound supports the metabolic activity required to sustain the anagen phase. nih.govdntb.gov.ua Additionally, this compound has been observed to suppress the expression of catagen-inducing factors, such as Transforming Growth Factor-beta 1 (TGF-β1), which signals the end of the anagen phase and the transition to the catagen (regression) phase. nih.govtypology.com
Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin)
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development and regeneration. Emerging research suggests that this compound may exert its hair growth-promoting effects by modulating this pathway. Studies have indicated that this compound can upregulate the expression of β-catenin. nih.gov The activation of the Wnt/β-catenin pathway is known to promote the proliferation of dermal papilla cells and stimulate the transition from the telogen (resting) phase to the anagen phase. nih.gov By triggering this pathway, this compound may help to activate hair follicle stem cells and initiate new hair growth. nih.gov
Skin Barrier Function and Epidermal Homeostasis
This compound is well-regarded for its beneficial effects on skin barrier function and the maintenance of epidermal homeostasis. kuatra.com.trdsm.comgoogle.com It is readily absorbed into the skin, where it is converted to pantothenic acid (Vitamin B5), a vital component of Coenzyme A. dsm.comsprchemical.compers-skincare.com Coenzyme A plays a crucial role in the synthesis of lipids, such as fatty acids and ceramides, which are essential for the integrity of the stratum corneum, the outermost layer of the skin. dsm.comsprchemical.com
Enhancement of Skin Barrier Integrity
Effect of this compound on Transepidermal Water Loss (TEWL)
| Study Parameter | Observation | Reference |
|---|---|---|
| TEWL Reduction | Formulations with 1.0% and 5.0% this compound showed significant decreases in TEWL after 30 days of application. | kuatra.com.tr |
| Immediate Effect | After washing with sodium laureth sulphate (SLES), formulations with 1.0% and 5.0% this compound significantly reduced TEWL within two hours. | kuatra.com.tr |
| Barrier Damage | Pretreatment with a dexpanthenol (B1670349) cream resulted in significantly less damage to the stratum corneum barrier in an irritation model. | nih.gov |
Mechanisms of Permeation into Cutaneous Layers
This compound's effectiveness is partly due to its ability to penetrate the skin. hydroskincare.com.auavenalab.com With a relatively small molecular weight, it can be absorbed through the stratum corneum and reach the deeper layers of the epidermis and dermis. hydroskincare.com.aueuropa.eu Once absorbed, it is enzymatically converted into pantothenic acid. pers-skincare.comresearchgate.net This conversion is a key step, as pantothenic acid is then utilized in cellular metabolic processes. atamanchemicals.com In vitro studies using rat and pig skin have confirmed the dermal penetration of this compound. europa.eu This penetration allows it to exert its moisturizing and barrier-enhancing effects from within the cutaneous layers. sprchemical.com
Role in Epidermal Differentiation
This compound, a stable alcohol analog of Pantothenic Acid (Vitamin B5), plays a significant role in the complex process of epidermal differentiation. nih.govtandfonline.com This process is crucial for the formation and maintenance of a functional skin barrier. tandfonline.comnooance-paris.com In pre-clinical models, this compound has demonstrated its ability to modulate various aspects of keratinocyte proliferation and differentiation, ultimately contributing to skin regeneration and barrier enhancement. nih.govnih.govanalytice.com
Upon topical application, this compound penetrates the skin and is converted into Pantothenic Acid. dsm-firmenich.comsprchemical.com Pantothenic Acid is a fundamental component of Coenzyme A, a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids essential for the integrity of the stratum corneum lipid layers. tandfonline.comdsm-firmenich.com This biochemical pathway underscores the importance of this compound in supporting the physiological functions of the epithelium. tandfonline.comnih.gov
Modulation of Keratinocyte Activity
In vitro studies using human keratinocyte cell lines, such as HaCaT cells, have provided valuable insights into the mechanisms by which this compound influences epidermal differentiation. Research has shown that a deficiency in pantothenic acid can suppress keratinocyte proliferation and instead promote their differentiation. jst.go.jp Conversely, the presence of this compound has been linked to the stimulation of keratinocyte proliferation, a critical step in wound healing and tissue repair. nih.govcabidigitallibrary.org
Furthermore, this compound has been observed to upregulate the expression of genes that are pivotal for the wound healing process and epidermal barrier formation. nih.gov Gene expression analyses in 3D skin models have revealed that this compound can increase the expression of markers associated with keratinocyte differentiation. nih.gov For instance, in one study, this compound was used as a positive control and was shown to influence the expression of various differentiation markers in HaCaT cells. nih.gov
The table below summarizes the effects of this compound on key markers of epidermal differentiation as observed in pre-clinical studies.
| Marker | Model System | Observed Effect | Reference |
| Keratinocyte Proliferation | Human dermal papilla cells | Stimulated growth | researchgate.net |
| Keratinocyte Differentiation Markers (e.g., TGM-1, Involucrin) | HaCaT cells | Upregulated mRNA expression | nih.gov |
| Lipid Synthesis | In vitro models | Enhanced | nooance-paris.commedicalnewstoday.com |
| p63 | In vitro models | Upregulated, maintaining a balance between stem cell renewal and cell differentiation | dsm-firmenich.com |
Enhancement of Skin Barrier Function
The role of this compound in epidermal differentiation is intrinsically linked to its capacity to enhance the skin's barrier function. sprchemical.commedicalnewstoday.com By promoting the synthesis of epidermal lipids and facilitating the proper maturation of corneocytes, this compound contributes to a more robust and effective skin barrier. tandfonline.commedicalnewstoday.com This leads to improved skin hydration by reducing transepidermal water loss (TEWL) and maintaining the skin's softness and elasticity. nih.govkuatra.com.tr
Pre-clinical studies have demonstrated that formulations containing this compound can significantly improve stratum corneum hydration and reduce TEWL. kuatra.com.trresearchgate.net This effect is attributed to this compound's ability to beneficially influence the molecular mobility of lipids and proteins within the stratum corneum. nih.gov
The following table details the impact of this compound on skin barrier function parameters in pre-clinical models.
| Parameter | Model System | Observed Effect | Reference |
| Transepidermal Water Loss (TEWL) | Human in vivo | Significantly reduced | kuatra.com.trresearchgate.net |
| Stratum Corneum Hydration | Human in vivo | Improved | kuatra.com.trresearchgate.net |
| Skin Barrier Repair | Ex vivo human skin | Promoted by enhancing lipid synthesis and epidermal differentiation | medicalnewstoday.com |
Advanced Research Methodologies and Analytical Techniques
Chromatographic and Spectroscopic Analysis of D-Panthenol and its Metabolites
The analysis of this compound and its potential metabolites often requires sensitive and selective methods capable of separating it from complex matrices and identifying its structure. Chromatographic and spectroscopic techniques are paramount in this regard.
High-Performance Liquid Chromatography (HPLC) Applications for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in various formulations. Its ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase allows for precise quantification. Various HPLC methods have been developed, employing different stationary phases, mobile phase compositions, and detection methods to achieve optimal sensitivity and selectivity.
Reversed-Phase HPLC (RP-HPLC): This is a common approach, often utilizing C18 columns. For instance, a method employing a C18 column with a mobile phase consisting of water, acetonitrile (B52724), and phosphoric acid as a buffer, with UV detection at 200 nm, has been reported for the simultaneous analysis of this compound and Histidine sielc.com. Another RP-HPLC method using a C18 column with a gradient elution of phosphoric acid in water and acetonitrile has been developed for the quantification of this compound, achieving a linear range of 0.39–25 μg/mL with a correlation coefficient of 1 mdpi.com. Methods for topical formulations have also been established, demonstrating good linearity (e.g., R² = 0.996) and low limits of detection (e.g., 3 μg/mL) nih.gov.
HILIC HPLC: Hydrophilic Interaction Liquid Chromatography (HILIC) has also been applied, using a HILIC D C18 column with a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer at pH 6, with UV detection at 210 nm veterinarypharmacon.com.
Chiral HPLC: Since this compound has a chiral center, methods for separating its enantiomers (D- and L-panthenol) are crucial for understanding biological activity. Chiral stationary phases, such as those based on amylose (B160209) derivatives, have been successfully employed in normal-phase mode using hexane/ethanol mobile phases, allowing for the resolution of enantiomers with UV detection at 210 nm researchgate.netstuba.sk. These methods typically exhibit good linearity (e.g., 1.0 × 10⁻³ – 1.3 mg/mL) and low limits of detection (e.g., 0.3 × 10⁻³ mg/mL) researchgate.net.
Simultaneous Analysis: HPLC methods have been developed to simultaneously quantify this compound alongside other active ingredients or excipients, such as Curcumin mdpi.com, Histidine sielc.com, preservatives cuni.cz, or glycyrrhetinic acid veterinarypharmacon.com, enhancing the efficiency of formulation analysis.
Table 5.1.1: Summary of HPLC Analytical Parameters for this compound
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range (μg/mL) | LOD (μg/mL) | Reference |
| C18 (e.g., Primesep 200) | Water/Acetonitrile/Phosphoric acid | 200 | Not specified | Not specified | sielc.com |
| Kromasil 60-S Hilic D C18 | Methanol – 20 mM potassium phosphate dibasic, pH 6 (10:90, v/v) | 210 | Not specified | Not specified | veterinarypharmacon.com |
| XSelect CSH C18 (3.0 × 150 mm, 3.5 μm) | Gradient: 0.001% Phosphoric acid in water / Acetonitrile | 200 | 0.39–25 | Not specified | mdpi.com |
| Discovery C18 (5 μm, 150 mm × 4.6 mm) | Isocratic: 0.01 M K₂HPO₄ (pH 2.5) / Acetonitrile (67:33, v/v) | 210 | 10–100 | 3 | cuni.cz, nih.gov |
| Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Ethanol (e.g., 60:40, v/v) | 210 | 1.0 × 10³ – 1.3 × 10⁴ | 0.3 | researchgate.net, stuba.sk |
Mass Spectrometry (MS) for Chemical Structure Characterization
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is indispensable for elucidating the chemical structure of this compound and identifying its metabolites or reaction products. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides critical information about molecular weight and structural features.
LC-MS/MS: This technique is widely used for identifying this compound and its related compounds in complex biological matrices or reaction mixtures. For instance, LC-MS/MS has been employed to identify reaction products formed during derivatization studies, confirming the molecular weight of formed fluorophores nih.govmdpi.comresearchgate.net. It is also utilized in metabolomics studies to detect and quantify various metabolites, including pantetheine (B1680023), which is structurally related to pantothenic acid tubitak.gov.tr. Ion Mobility-Mass Spectrometry (IM-MS) has further advanced structural characterization by enabling the differentiation of enantiomers based on their collision cross-sections, providing a method for determining enantiomeric excess acs.org.
UV-Visible and Fluorescence Spectroscopic Characterization
While this compound itself does not possess strong chromophores and thus exhibits weak UV-Vis absorption, spectroscopic methods are still valuable, particularly when coupled with derivatization or used for related compounds.
UV-Vis Spectrophotometry: UV-Vis spectrophotometry can be used for the quantification of this compound, especially after derivatization that introduces a chromophore, or for related compounds like Calcium Pantothenate which has a defined absorption maximum around 212 nm ijpsjournal.com. The technique is also employed to characterize the spectral properties of this compound's derivatives or reaction products nih.govmdpi.comsemanticscholar.org.
Fluorescence Spectroscopy: Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption for certain analytes. A novel fluorescence assay has been developed for this compound determination by reacting it with citric acid to form a fluorescent derivative (ODPC), which can be detected and quantified. The spectral characteristics of this fluorophore, including excitation and emission spectra, are elucidated using fluorescence spectroscopy nih.govmdpi.comresearchgate.netsemanticscholar.org. This approach allows for sensitive detection without requiring a separate hydrolysis step, which is often needed for pantothenic acid analysis.
Electrochemical Analysis of this compound
Electrochemical methods, particularly voltammetry, provide a sensitive and direct means to study the redox behavior of this compound, offering insights into its oxidation mechanisms and enabling its quantification.
Investigation of Electrochemical Oxidation Mechanisms
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to investigate the electrochemical oxidation of this compound. Studies using glassy carbon electrodes (GCE) have revealed that the electrochemical oxidation of this compound is an irreversible and diffusion-controlled process d-nb.inforesearchgate.netresearchgate.netresearchgate.net.
Mechanism Elucidation: Electrochemical studies suggest that the oxidation involves a transfer of electrons and protons. Specifically, a two-electron, two-proton electrode mechanism has been proposed for the oxidation of this compound at a pH of 4.2 d-nb.inforesearchgate.net. The electrochemical behavior is dependent on pH, with optimized conditions (e.g., pH 4.2 in phosphate buffer) leading to well-defined peaks and increased sensitivity d-nb.inforesearchgate.netresearchgate.net.
Quantitative Applications: These voltammetric methods can be adapted for the quantitative determination of this compound, achieving low detection limits, such as 5.0 × 10⁻⁷ M d-nb.inforesearchgate.net. The developed electrochemical sensors show promise for the selective and sensitive determination of this compound in various samples, including spiked urine d-nb.info.
Table 5.2.1: Electrochemical Parameters for this compound Oxidation
| Electrode Material | Supporting Electrolyte | pH | Technique | Oxidation Process | Proposed Mechanism | LOD (M) | Reference |
| Glassy Carbon Electrode (GCE) | Phosphate Buffer | 4.2 | SWV | Irreversible, Diffusion-controlled | Two-electron, Two-proton | 5.0 × 10⁻⁷ | d-nb.info, researchgate.net |
In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models are essential for dissecting the cellular and molecular mechanisms underlying this compound's biological activities. These models allow researchers to study its effects on cell viability, proliferation, differentiation, and response to various stimuli in a controlled environment.
Skin and Hair Follicle Cell Models: this compound is widely used in dermatological and hair care products. Cell culture studies using human hair follicle cells (including dermal papilla cells and outer root sheath cells) have demonstrated that this compound enhances cell viability and promotes hair growth by increasing proliferation markers nih.gov. Models of skin barrier function and wound healing also utilize cell cultures to investigate this compound's role in promoting epithelialization, reducing inflammation, and improving hydration researchgate.net.
Mechanistic Studies: Cell culture systems are employed to understand how this compound exerts its effects at a molecular level, such as its influence on gene expression related to wound healing or its interaction with nanoparticles for enhanced protective effects nih.govresearchgate.net. While direct in vitro studies on specific electrochemical mechanisms are limited, cell-based assays can indirectly support understanding by evaluating the functional outcomes of this compound's metabolic conversion or interaction with cellular pathways nih.gov.
Ex Vivo Tissue Models and Organ Cultures
Ex vivo models utilize excised tissues to provide a more complex biological environment than cell cultures, bridging the gap between in vitro and in vivo studies.
Skin permeation studies, often employing Franz-type diffusion cells, are essential for understanding how this compound penetrates the skin barrier and reaches target cells. These studies utilize excised skin (e.g., porcine or human) mounted in diffusion cells, with formulations applied to the stratum corneum and samples collected from the receptor fluid over time.
This compound's penetration into pig skin has been shown to be enhanced by the application of ultrasound cir-safety.org, researchgate.net, researchgate.net. In one study, a 10% this compound gel applied without ultrasound resulted in a receptor fluid concentration of approximately 903 µg/ml after 180 minutes, while with ultrasound, this increased to approximately 1069 µg/ml cir-safety.org. This compound has been detected in the stratum corneum up to 24 hours after application cir-safety.org. The use of enhancers like transcutol alongside this compound has also been shown to improve penetration cir-safety.org. Studies have demonstrated that this compound exhibits slow diffusion through membranes but that its penetration can be significantly increased by ultrasound, with specific intensities and durations yielding the highest results researchgate.net. Franz diffusion cells are a standard tool for evaluating the transdermal permeation of active ingredients, including this compound mdpi.com, termedia.pl.
| Model | Formulation/Condition | Time Point | Receptor Fluid Concentration | Enhancement Factor | Reference |
| Pig Skin | 10% this compound Gel (No Ultrasound) | 180 min | ~903 µg/ml | 1x | cir-safety.org |
| Pig Skin | 10% this compound Gel (With Ultrasound) | 180 min | ~1069 µg/ml | ~1.18x | cir-safety.org |
| Pig Ear Skin | This compound + Transcutol | N/A | N/A | Enhanced | cir-safety.org |
| Porcine Skin | 10% this compound Gel + Ultrasound (1.0 W/cm², 30 min) | N/A | N/A | Highest Penetration | researchgate.net |
| Porcine Skin | 10% this compound Gel + Ultrasound | Various | Statistically Significant | Enhanced | researchgate.net |
Gene Expression Profiling and Molecular Biology Techniques
Gene expression profiling, including transcriptomics and quantitative real-time PCR (qRT-PCR), along with other molecular biology techniques like Western blotting and enzyme activity assays, are instrumental in dissecting the molecular mechanisms of this compound's action.
As detailed in the cell model sections, this compound significantly influences the expression of numerous genes involved in cell proliferation, differentiation, inflammation, and tissue repair. In dermal fibroblasts, it upregulates genes like IL-6, IL-8, CYP1B1, and HMOX-1 researchgate.net, karger.com, researchgate.net, which are associated with wound healing and anti-inflammatory responses. In hair follicle cells, this compound promotes anagen phase markers (e.g., ALP, β-catenin) and inhibits catagen phase markers (e.g., TGF-β1) nih.gov, researchgate.net, scribd.com, typology.com. It also upregulates VEGF, a key factor for hair follicle vascularization and growth nih.gov, researchgate.net, dntb.gov.ua. Molecular techniques have confirmed the reduction of apoptosis (via caspase markers) and senescence (via p21/p16 markers) at both mRNA and protein levels nih.gov, researchgate.net, dntb.gov.ua, scribd.com. This compound's role in supporting cellular energy metabolism and its conversion to pantothenic acid, a precursor to Coenzyme A, underscores its fundamental impact on cellular pathways mdpi.com, dsm.com.
Compound List
this compound
Pantothenic Acid
Calcium D-Pantothenate
DL-Panthenol
Panthenol
VEGF (Vascular Endothelial Growth Factor)
VEGFR (VEGF Receptor)
TGF-β1 (Transforming Growth Factor-beta 1)
IL-6 (Interleukin-6)
IL-8 (Interleukin-8)
CYP1B1 (Cytochrome P450 1B1)
HMOX-1 (Hemeoxygenase-1)
ALP (Alkaline Phosphatase)
β-catenin
Versican
Ki67
Caspase-3
Caspase-9
p21
p16
KAP 4-2 (Keratin-Associated Protein 4-12)
CCL2 (Chemokine (C-C motif) Ligand 2)
CXCL1 (Chemokine (C-X-C motif) Ligand 1)
CCL18 (Chemokine (C-C motif) Ligand 18)
Id1 (Inhibitor of differentiation 1)
HspB7 (Heat Shock Protein B7)
MARCH-II (Membrane-Associated Ring-CH-Type E3 Ubiquitin Transferase 2)
Psorasin
ROS (Reactive Oxygen Species)
tBHP (tert-Butylhydroperoxide)
FeSO4 (Iron Sulfate)
Stability and Formulation Considerations in Research Endeavors
Chemical Stability in Aqueous Solutions
D-Panthenol's stability in aqueous environments is a critical factor for any research involving liquid-phase applications. Its susceptibility to hydrolysis is significantly dictated by the pH of the solution, while thermal and photolytic stress can also induce degradation.
The stability of this compound in aqueous solutions is markedly dependent on pH. oxychemicals.com.vn Research indicates that maximum stability is achieved in neutral to slightly acidic conditions, typically within a pH range of 4 to 6. researchgate.netaako.nl Within this optimal range, the molecule remains largely intact, making it suitable for buffered solutions in experimental setups.
However, outside of this pH range, this compound becomes significantly less stable. researchgate.netaako.nl In both strongly acidic and alkaline solutions, it undergoes hydrolytic cleavage, breaking down into its constituent moieties: 3-aminopropanol and pantoic acid. researchgate.netchemistscorner.com This degradation is particularly rapid in alkaline conditions. A forced degradation study demonstrated that in a 0.1 M sodium hydroxide (B78521) (NaOH) solution, this compound degrades significantly over time, with approximately 20.8% degradation after one hour and 75.8% after six hours. researchgate.net Conversely, in 0.1 M hydrochloric acid (HCl), the molecule shows greater stability, with only 0.62% degradation observed after six hours. researchgate.netnih.gov This highlights the compound's vulnerability to base-catalyzed hydrolysis.
| pH Condition | Relative Stability | Primary Degradation Pathway | Observed Degradation (Forced Study) researchgate.net |
|---|---|---|---|
| Strongly Acidic (e.g., 0.1 M HCl) | Moderately Stable | Acid-catalyzed hydrolysis | ~0.62% after 6 hours |
| Slightly Acidic to Neutral (pH 4-6) | High (Optimal Stability) | Minimal hydrolysis | Not applicable (stable range) |
| Alkaline (e.g., 0.1 M NaOH) | Low (Unstable) | Base-catalyzed hydrolysis | ~75.8% after 6 hours |
This compound exhibits distinct responses to thermal and photolytic stress. It is considered fairly stable to light under normal conditions. oxychemicals.com.vn However, its thermal stability is a more significant concern, particularly at elevated temperatures.
Thermal Stability: The primary thermal degradation pathway for this compound is racemization. oxychemicals.com.vn The biologically active form is the dextrorotatory (D) enantiomer. Exposure to heat exceeding 70-75°C can cause this D-form to convert to the inactive L-form, reducing the compound's biological efficacy. researchgate.netaako.nl This is a critical consideration in experimental procedures that involve heating, such as sterilization or the preparation of certain formulations. bibliotekanauki.pl For brief periods, this compound can be gently warmed to around 40°C to reduce its high viscosity and improve handling without significant risk of racemization. oxychemicals.com.vn
Photostability: this compound is generally regarded as being stable against degradation by light. oxychemicals.com.vnaako.nl Forced degradation studies, which intentionally stress a compound to identify potential degradation products, support this characteristic. nih.gov In one such study, a solution of this compound was exposed to UV light (254 nm) for one hour, resulting in only 0.54% degradation. researchgate.net This indicates a high degree of photostability, suggesting that special precautions against light exposure are not typically necessary during routine laboratory handling for short-term experiments.
| Stress Condition | Parameters | Observed Degradation (%) | Conclusion |
|---|---|---|---|
| Thermal | 40°C for 6 hours | 0.97% | Good stability at moderate heat |
| Photolytic | UV light (254 nm) for 1 hour | 0.54% | High photostability |
Factors Influencing Stability in Experimental Formulations
When this compound is incorporated into complex experimental formulations, its stability can be influenced by its interactions with other components. Compatibility with various reagents and excipients is crucial for maintaining the integrity of both the this compound and the formulation itself.
This compound generally exhibits good compatibility with a wide range of ingredients commonly used in cosmetic and pharmaceutical research formulations. dsm-firmenich.comnbinno.com Studies involving topical preparations have successfully incorporated this compound with various excipients without significant stability issues.
Common gelling agents, such as carbomers (e.g., Carbopol® 940, Carbomer 980), are frequently used to increase the viscosity of formulations. bibliotekanauki.plbibliotekanauki.pl Research on hydrogels and eye drops shows that this compound is compatible with these polyacrylic acid polymers. bibliotekanauki.pldergipark.org.tr In such systems, a neutralizing agent like triethanolamine (B1662121) is often used to adjust the pH and form the gel structure, and this compound has been shown to be stable in these finalized formulations. nih.gov
Preservatives are essential in aqueous formulations to prevent microbial growth. This compound has been formulated successfully with common preservatives such as benzalkonium chloride, methylparaben, and propylparaben. bibliotekanauki.pljparonline.com Chelating agents like disodium (B8443419) edetate (EDTA), which are added to bind metal ions and prevent degradation, are also compatible. bibliotekanauki.pl The development of stability-indicating HPLC methods has confirmed that in complex mixtures containing these excipients, the this compound peak can be effectively separated from excipient and degradation product peaks, demonstrating chemical compatibility. nih.govjparonline.com
| Excipient Class | Specific Example(s) | Observed Compatibility nih.govbibliotekanauki.pldergipark.org.tr |
|---|---|---|
| Gelling Agents / Polymers | Carbomer 934, Carbopol® 940 | High; stable in formulated gels and viscous solutions. |
| Preservatives | Benzalkonium Chloride, Propylparaben | High; compatible in aqueous ophthalmic and topical systems. |
| Chelating Agents | Disodium Edetate (EDTA) | High; no adverse interactions reported in formulations. |
| Neutralizing Agents | Triethanolamine (TEA) | High; used to neutralize carbomer gels containing this compound. |
Q & A
Basic Research Questions
Q. How can researchers characterize the physicochemical properties of D-Panthenol for experimental reproducibility?
- Methodological Answer : To ensure reproducibility, use standardized analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, gas chromatography-mass spectrometry (GC-MS) for structural confirmation, and pH titration to verify buffering capacity. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine thermal stability. Cross-reference data with safety data sheets (SDS) for parameters like melting point (e.g., -25°C ), flash point (150.5°C ), and solubility profiles. Document deviations from literature values (e.g., conflicting flash points ) and validate instruments with certified reference materials.
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Conduct a risk assessment based on SDS guidelines:
- Engineering controls : Use local exhaust ventilation to limit airborne exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance ), safety goggles with side shields, and lab coats. For aerosol-generating procedures, use NIOSH-certified respirators .
- Emergency protocols : Train staff on first-aid measures for accidental exposure (e.g., eye irrigation for 10+ minutes ). Monitor workplace exposure limits (WELs) if available.
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s mechanism of action in epithelial tissue repair?
- Methodological Answer :
- In vitro models : Use human keratinocyte cultures (e.g., HaCaT cells) to assess proliferation via MTT assays. Apply this compound at varying concentrations (e.g., 1–10 mM ) and measure markers like collagen synthesis (ELISA) or wound closure rates (scratch assays).
- In vivo models : Utilize murine excisional wound models with histopathological analysis (H&E staining) to evaluate re-epithelialization. Compare results against controls (e.g., pantothenic acid) to isolate this compound-specific effects.
- Statistical rigor : Use ANOVA with post-hoc tests to analyze dose-response relationships and ensure sample sizes are powered to detect ≥20% effect sizes .
Q. How should contradictory data on this compound’s hygroscopicity and stability be resolved in formulation studies?
- Methodological Answer :
- Systematic review : Aggregate data from peer-reviewed studies and SDS (e.g., conflicting vapor pressure values ).
- Replication studies : Conduct stability tests under controlled humidity (e.g., 40–80% RH) and temperature (25–40°C) using validated protocols.
- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify confounding variables (e.g., impurities, storage conditions). Publish negative results to reduce publication bias .
Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound’s pharmacokinetics?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to analytical tools (e.g., LC-MS for bioavailability studies).
- Novelty : Address gaps, such as this compound’s renal clearance mechanisms .
- Ethics : Obtain IRB approval for human trials involving topical/oral administration .
- Relevance : Align with public health priorities (e.g., burn treatment ).
Q. How can researchers optimize experimental designs to minimize variability in this compound’s biological assays?
- Methodological Answer :
- Control variables : Standardize cell culture conditions (e.g., serum-free media, passage number).
- Blinding : Use double-blinded protocols for subjective endpoints (e.g., histological scoring).
- Replicates : Include ≥3 technical replicates and biological triplicates.
- Data validation : Use internal standards (e.g., deuterated this compound) in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
